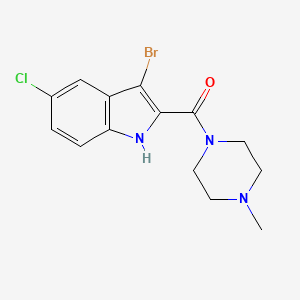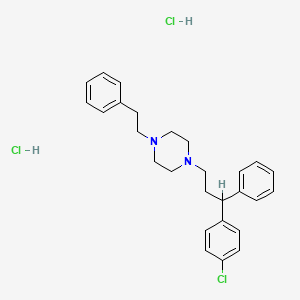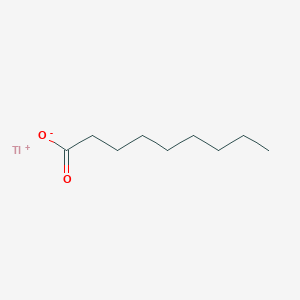
Thallium(1+) nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thallium(1+) nonanoate can be synthesized through the reaction of thallium(I) hydroxide with nonanoic acid. The reaction typically occurs in an aqueous medium and involves the neutralization of the acid by the base, resulting in the formation of the thallium salt.
Industrial Production Methods: Industrial production of this compound may involve the use of thallium(I) nitrate or thallium(I) acetate as starting materials, which are reacted with nonanoic acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified through recrystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Thallium(1+) nonanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under certain conditions.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: The nonanoate group can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, chlorine, and bromine can oxidize thallium(I) to thallium(III).
Reducing Agents: Sodium borohydride and other reducing agents can reduce thallium(III) to thallium(I).
Substitution Reactions: Ligands such as halides, phosphines, and amines can replace the nonanoate group under appropriate conditions.
Major Products Formed:
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Thallium(I) compounds.
Substitution: Various thallium(I) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Thallium(1+) nonanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of thallium(1+) nonanoate involves its ability to interact with various molecular targets. Thallium ions can mimic potassium ions, allowing them to interfere with cellular processes such as energy production and ion transport. This interference can lead to the inhibition of enzymes such as Na+/K±ATPase, resulting in altered cellular metabolism and function.
Vergleich Mit ähnlichen Verbindungen
- Thallium(1+) acetate
- Thallium(1+) nitrate
- Thallium(1+) chloride
Comparison: Thallium(1+) nonanoate is unique due to the presence of the nonanoate group, which imparts specific properties such as hydrophobicity and potential biological activity. Compared to other thallium(I) compounds, this compound may exhibit different solubility, reactivity, and interactions with biological systems.
Eigenschaften
CAS-Nummer |
34244-92-3 |
|---|---|
Molekularformel |
C9H17O2Tl |
Molekulargewicht |
361.61 g/mol |
IUPAC-Name |
nonanoate;thallium(1+) |
InChI |
InChI=1S/C9H18O2.Tl/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
IOLRUEIWGYQRSX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC(=O)[O-].[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


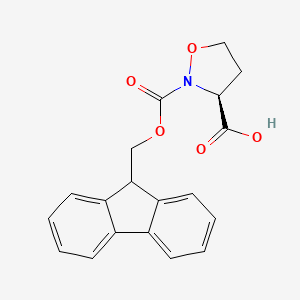


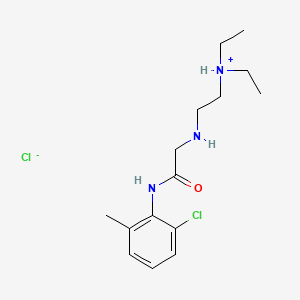
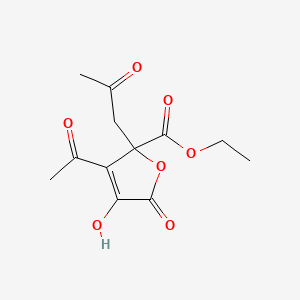
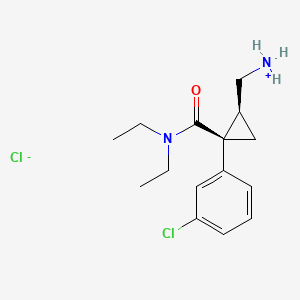
![[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13746887.png)
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
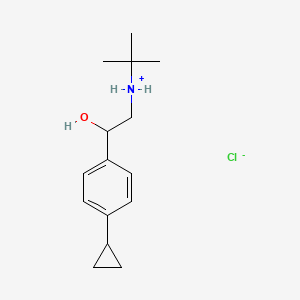
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)

